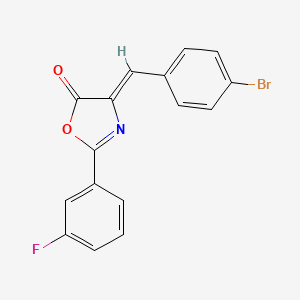
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BBFO is a heterocyclic compound that contains both an oxazole and a benzylidene group, which makes it a versatile compound for various applications.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a versatile compound that can be easily synthesized in the laboratory with a high yield. This compound has been shown to exhibit potent biological activities, which makes it a promising candidate for various applications. However, the mechanism of action of this compound is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of the structure-activity relationship of this compound to identify more potent analogs. The use of this compound in combination with other drugs is also a potential direction for future research. Finally, the study of the pharmacokinetics and toxicology of this compound is necessary to evaluate its safety and efficacy for clinical use.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound exhibits potent biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. The synthesis of this compound is simple and yields a high amount of the compound. However, the mechanism of action of this compound is not fully understood, which limits its potential applications. Future research should focus on the development of this compound-based drugs, the study of its structure-activity relationship, and the evaluation of its pharmacokinetics and toxicology.
Aplicaciones Científicas De Investigación
4-(4-bromobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXYVKCZWRNVLW-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


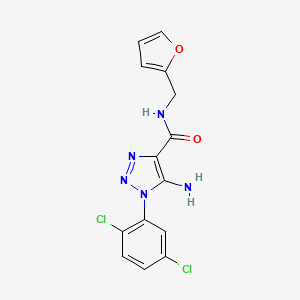
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4671974.png)
![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)
![propyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B4672010.png)
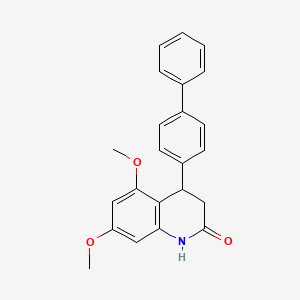
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4672015.png)


![4-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4672027.png)
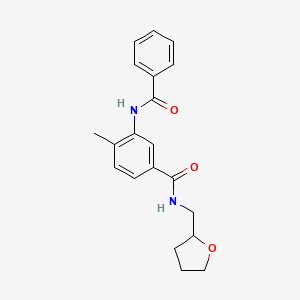
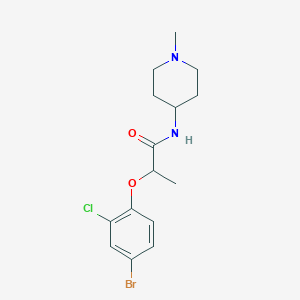
![N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)
